5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole
CAS No.: 861081-07-4
Cat. No.: VC15909635
Molecular Formula: C9H9IO2
Molecular Weight: 276.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861081-07-4 |
|---|---|
| Molecular Formula | C9H9IO2 |
| Molecular Weight | 276.07 g/mol |
| IUPAC Name | 5-iodo-2,2-dimethyl-1,3-benzodioxole |
| Standard InChI | InChI=1S/C9H9IO2/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5H,1-2H3 |
| Standard InChI Key | MFUKTGJDNHRCCF-UHFFFAOYSA-N |
| Canonical SMILES | CC1(OC2=C(O1)C=C(C=C2)I)C |
Introduction
Structural Characteristics and Nomenclature
The core structure of 5-iodo-2,2-dimethylbenzo[d] dioxole consists of a benzene ring fused to a 1,3-dioxole ring, with substituents at the 2, 2, and 5 positions. Systematic nomenclature assigns the iodine atom to position 5 of the benzene ring, while the two methyl groups occupy the geminal positions (C2) of the dioxole ring. This arrangement creates a sterically hindered environment, influencing both reactivity and intermolecular interactions.
Key structural features:
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Fused bicyclic system: The benzene and dioxole rings share two adjacent carbon atoms, resulting in a planar configuration stabilized by conjugation.
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Electron-withdrawing iodine: The iodine atom at C5 induces partial positive charges on adjacent carbon atoms, enhancing susceptibility to nucleophilic substitution.
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Steric shielding: The 2,2-dimethyl groups restrict rotational freedom around the dioxole ring, affecting crystallization behavior and solubility .
The compound’s IUPAC name, 5-iodo-2,2-dimethyl-2,3-dihydrobenzo[d] dioxole, reflects its substitution pattern and saturation state. Alternative names include 1-iodo-3,4-methylenedioxybenzene and 4-iodo-1,2-(methylenedioxy)benzene, though these are less commonly used in modern literature .
Synthesis and Preparation Methods
Direct Iodination of Benzodioxole Precursors
The most efficient route to 5-iodo-2,2-dimethylbenzo[d] dioxole involves electrophilic iodination of 2,2-dimethylbenzo[d] dioxole using iodine monochloride () or in the presence of a silver(I) catalyst. A representative procedure from Sigma-Aldrich involves:
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Reaction Setup:
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Workup:
Mechanistic Insight:
The silver ion facilitates the generation of , which undergoes electrophilic aromatic substitution at the para position relative to the dioxole oxygen atoms. The dimethyl groups direct iodination to C5 via steric and electronic effects .
Alternative Routes via Cross-Coupling Reactions
Physicochemical Properties
Experimental data from ChemBK and PubChem reveal the following characteristics :
| Property | Value | Conditions |
|---|---|---|
| Molecular Weight | 276.07 g/mol | - |
| Density | 1.91 g/cm³ | 20°C |
| Boiling Point | 94°C | 760 mmHg |
| Flash Point | 111°C | Closed cup |
| Solubility | Insoluble in water; soluble in , ethanol | 25°C |
The compound’s low water solubility (logP ≈ 3.2) and high density arise from the hydrophobic methyl groups and heavy iodine atom. Thermal stability up to 200°C makes it suitable for high-temperature reactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl₃):
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δ 6.76 (s, 1H, H-4)
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δ 7.15 (s, 1H, H-6)
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δ 1.42 (s, 6H, 2×CH₃)
13C NMR (100 MHz, CDCl₃):
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δ 148.8 (C-2, dioxole)
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δ 147.5 (C-3, dioxole)
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δ 128.4 (C-5, benzene)
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δ 117.8 (C-4, benzene)
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δ 107.3 (C-6, benzene)
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δ 24.1 (2×CH₃)
The absence of splitting in the aromatic proton signals indicates a symmetrical substitution pattern, while the methyl groups appear as a singlet due to equivalent environments .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 275.9701 (, calculated 275.9703) .
Reactivity and Functionalization
Nucleophilic Substitution
The iodine atom undergoes facile displacement with nucleophiles such as azide (), cyanide (), and alkoxides. For example:
This reactivity parallels that of aryl iodides in Ullmann and Buchwald-Hartwig aminations .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable the formation of carbon-carbon bonds. A Heck reaction with acrylates produces styrene derivatives:
Such transformations are critical for synthesizing conjugated polymers .
Applications in Scientific Research
Organic Synthesis
The compound serves as a versatile building block for:
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Heterocyclic frameworks: Cyclization with alkynes yields benzofurans and indoles .
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Ligand design: Functionalization at C5 produces phosphine ligands for asymmetric catalysis .
Medicinal Chemistry
Derivatives exhibit antioxidant and anti-inflammatory properties. Pentamethyltournefolic acid analogs, synthesized via iodobenzodioxole intermediates, show promise in neurodegenerative disease models .
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